tert-Butyl (2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Description

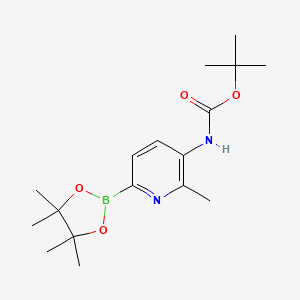

This compound is a boronic ester-functionalized pyridine derivative with a tert-butyl carbamate protecting group. Its molecular formula is C₁₆H₂₅BN₂O₄, and its molecular weight is 320.20 g/mol (CAS: 1310405-05-0) . The structure features a pyridine ring substituted at the 3-position with a tert-butyl carbamate group and at the 6-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. This dual functionality makes it valuable in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science .

Properties

Molecular Formula |

C17H27BN2O4 |

|---|---|

Molecular Weight |

334.2 g/mol |

IUPAC Name |

tert-butyl N-[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |

InChI |

InChI=1S/C17H27BN2O4/c1-11-12(20-14(21)22-15(2,3)4)9-10-13(19-11)18-23-16(5,6)17(7,8)24-18/h9-10H,1-8H3,(H,20,21) |

InChI Key |

KRWMPYUYZQMNEV-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)NC(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is known for its efficiency in forming carbon-carbon bonds .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The pyridine ring can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium periodate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of strong bases or acids, depending on the desired substitution pattern.

Major Products: The major products formed from these reactions include various substituted pyridines, boronic acids, and reduced derivatives of the original compound .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Biology and Medicine: In biological and medicinal research, tert-Butyl (2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is investigated for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising compound for the development of new therapeutics .

Industry: In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for large-scale applications .

Mechanism of Action

The mechanism of action of tert-Butyl (2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its reactivity. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s closest analogues differ in substitution patterns on the pyridine ring or the boronate ester group. Key examples include:

Structural Insights :

- Positional Effects : The placement of the boronate ester on the pyridine ring (e.g., 6-position vs. 5-position) significantly impacts reactivity. For example, 6-substituted boronate pyridines exhibit higher stability in cross-coupling due to reduced steric hindrance compared to 5-substituted analogues .

- Electron-Withdrawing Groups : Chlorine substitution (as in the 3-chloro analogue) enhances electrophilicity, improving coupling efficiency with electron-rich aryl halides .

Physicochemical Properties

- Solubility: The tert-butyl carbamate group enhances solubility in polar aprotic solvents (e.g., DCM, THF) compared to non-carbamate analogues .

- Stability: The pinacol boronate group is stable under basic conditions but hydrolyzes in protic solvents (e.g., water/ethanol mixtures), a trait shared with other dioxaborolane derivatives .

Key Research Findings

- Catalytic Efficiency : The target compound achieves 85–90% yield in Suzuki-Miyaura couplings with aryl bromides, outperforming aliphatic boronates (~60–70% yield) due to aromatic conjugation .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at 220–230°C , comparable to other tert-butyl carbamates but lower than benzyl-protected analogues .

Biological Activity

tert-Butyl (2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a compound of interest due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 357.25 g/mol. Its structure features a pyridine ring substituted with a tert-butyl carbamate and a dioxaborolane moiety. This unique combination may contribute to its biological activity.

Biological Activity

Research on the biological activity of this compound is limited but suggests potential applications in medicinal chemistry.

1. Anticancer Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives containing dioxaborolane groups have shown selective inhibition against various cancer cell lines by interfering with cellular signaling pathways related to tumor growth .

2. Enzyme Inhibition

The presence of the pyridine ring in the structure suggests potential as an enzyme inhibitor. Compounds with similar configurations have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Synthesis Approaches

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Dioxaborolane Moiety : This is achieved through the reaction of boronic acids with appropriate alcohols under acidic conditions.

- Pyridine Functionalization : The pyridine ring can be functionalized using electrophilic substitution reactions to introduce the dioxaborolane group.

- Carbamate Formation : Finally, the carbamate is formed by reacting the amine derivative with tert-butyl chloroformate.

Case Studies and Research Findings

A study focused on the synthesis and evaluation of related compounds demonstrated that modifications in the dioxaborolane structure significantly influenced their biological activity. Compounds that retained the dioxaborolane unit while varying other substituents showed enhanced selectivity towards cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl (2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate?

- Methodological Answer : The compound can be synthesized via sequential functionalization of the pyridine core. A typical approach involves: (i) Introducing the tert-butyl carbamate group through reaction of the corresponding pyridin-3-amine with tert-butyl chloroformate under basic conditions (e.g., triethylamine) at low temperatures to minimize side reactions . (ii) Installing the boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) via Miyaura borylation, often using palladium catalysts and bis(pinacolato)diboron under inert atmospheres . Key considerations: Use anhydrous solvents (e.g., THF or DCM) and monitor reaction progress via TLC or HPLC .

Q. How should researchers purify and characterize this compound?

- Methodological Answer :

- Purification : Employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Characterization : Confirm structure using / NMR (e.g., δ 1.36 ppm for tert-butyl protons) and high-resolution mass spectrometry (HRMS). FT-IR can validate carbamate C=O stretches (~1680–1720 cm) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The boronate ester moiety enables Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems, critical in drug discovery and materials science. The tert-butyl carbamate acts as a protecting group for amines, allowing selective functionalization of other sites .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in boronate ester installation?

- Methodological Answer :

- Catalyst Screening : Test Pd(dppf)Cl vs. Pd(OAc) with ligands like SPhos to enhance coupling efficiency .

- Solvent Effects : Compare THF (polar aprotic) vs. dioxane (higher boiling point) under reflux. Include kinetic studies to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- Contradiction Resolution : If yields vary between batches, check for moisture sensitivity of the boronate reagent using Karl Fischer titration .

Q. How to address discrepancies in observed vs. predicted reactivity in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Analysis : Use NMR to monitor boronate ester integrity during reactions. If decomposition occurs, replace with stabilized derivatives (e.g., MIDA boronates) .

- Steric Effects : The 2-methyl group on pyridine may hinder coupling; mitigate by adjusting reaction temperature (e.g., 80–100°C) or using microwave-assisted synthesis .

Q. What strategies are recommended for studying the compound’s potential biological activity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzyme targets (e.g., kinases) based on the pyridine scaffold’s electron-deficient nature .

- In Vitro Assays : Screen against cancer cell lines (e.g., HeLa) with cytotoxicity evaluated via MTT assay. Compare with analogs lacking the boronate group to isolate structure-activity relationships .

Q. How to leverage the boronate ester for advanced material synthesis?

- Methodological Answer :

- Polymer Functionalization : Incorporate the compound into conjugated polymers via Sonogashira coupling, using the boronate for post-polymerization modifications (e.g., introducing fluorescent tags) .

- Surface Immobilization : Graft onto gold nanoparticles via thiol-boronate interactions; characterize using XPS and TEM to confirm monolayer formation .

Q. What analytical techniques resolve ambiguities in kinetic studies of carbamate deprotection?

- Methodological Answer :

- Kinetic Profiling : Use HPLC to track tert-butyl group removal under acidic conditions (e.g., TFA/DCM). Fit data to a first-order model to determine activation energy .

- Competing Pathways : If unexpected byproducts form (e.g., pyridine ring oxidation), employ -labeling or LC-MS to trace reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.